molecular formula C8H9NO4 B7967645 2,5-Dimethoxynicotinic acid

2,5-Dimethoxynicotinic acid

Cat. No.: B7967645
M. Wt: 183.16 g/mol
InChI Key: WOYHARVFNMHRFT-UHFFFAOYSA-N
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Description

2,5-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 2 and 5 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxynicotinic acid typically involves the methoxylation of nicotinic acid derivatives. One common method is the reaction of 2,5-dimethoxypyridine with a suitable oxidizing agent to introduce the carboxylic acid group at the 3-position. This can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign oxidizing agents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with nicotinic acid receptors and influence lipid metabolism .

Comparison with Similar Compounds

  • 2,6-Dimethoxynicotinic acid
  • 2,5-Dimethoxyphenethylamine
  • 2,5-Dimethoxycinnamic acid

Comparison: 2,5-Dimethoxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological propertiesThe presence of methoxy groups at the 2 and 5 positions also distinguishes it from other nicotinic acid derivatives, influencing its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2,5-dimethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)7(13-2)9-4-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYHARVFNMHRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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